Product packaging for 2-azido-1-methoxy-4-nitrobenzene(Cat. No.:CAS No. 62895-61-8)

2-azido-1-methoxy-4-nitrobenzene

Cat. No.: B6166735
CAS No.: 62895-61-8
M. Wt: 194.15 g/mol
InChI Key: ODGBJSMKESRGAU-UHFFFAOYSA-N
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Description

2-Azido-1-methoxy-4-nitrobenzene (CAS 842954-97-6) is a solid organic compound with the molecular formula C7H6N4O3 . This chemical serves as a versatile building block in organic synthesis and materials science research. Its structure, featuring both an azide (-N3) group and a nitro (-NO2) group on an aromatic ring, makes it a valuable precursor for Huisgen 1,3-dipolar cycloaddition reactions, more commonly known as "click chemistry." This reaction is widely employed for the specific and reliable conjugation of molecules under mild conditions, facilitating the synthesis of complex architectures. Researchers utilize this compound in the development of novel polymers, dendrimers, and bioconjugates. The presence of the electron-withdrawing nitro group also influences the electronic properties of the ring, which can be exploited in the design of organic materials and photoactive compounds. This product is intended for research and development purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62895-61-8

Molecular Formula

C7H6N4O3

Molecular Weight

194.15 g/mol

IUPAC Name

2-azido-1-methoxy-4-nitrobenzene

InChI

InChI=1S/C7H6N4O3/c1-14-7-3-2-5(11(12)13)4-6(7)9-10-8/h2-4H,1H3

InChI Key

ODGBJSMKESRGAU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N=[N+]=[N-]

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Azido 1 Methoxy 4 Nitrobenzene

Precursor Synthesis and Functionalization Strategies

The synthesis of 2-azido-1-methoxy-4-nitrobenzene relies on the availability of appropriately substituted precursors. The two main strategies involve the synthesis of substituted anilines for subsequent diazotization and the use of halogenated nitrobenzenes in nucleophilic aromatic substitution reactions.

Synthesis of Substituted Anilines as Precursors for Diazotization

A key precursor for the synthesis of this compound is 2-methoxy-5-nitroaniline. nih.gov This compound is typically synthesized through the nitration of 2-methoxyaniline or its acetylated derivative. A common laboratory and industrial method involves the controlled nitration of N-(2-methoxyphenyl)acetamide using fuming nitric acid in concentrated sulfuric acid at low temperatures (0–5°C). google.com This acetylation strategy protects the amino group and directs the incoming nitro group to the desired position. Subsequent hydrolysis of the acetamide (B32628) yields 2-methoxy-5-nitroaniline. orgsyn.org An alternative approach involves the direct nitration of o-anisidine (B45086), though this can be less selective. chemicalbook.com

Another route to a related precursor, 2-methoxy-4-nitroaniline (B147289), involves the nitration of p-acetaniside followed by hydrolysis. orgsyn.org While this leads to a different isomer, the synthetic principles are analogous. The starting material, p-anisidine, is first acetylated with acetic anhydride. orgsyn.org The resulting p-acetaniside is then nitrated, and the acetyl group is removed via hydrolysis to yield 2-nitro-4-methoxyaniline. orgsyn.org

A patent describes a method for preparing 2-methoxy-4-nitroaniline from o-anisidine by first performing an acetylation reaction with acetic acid, followed by nitration with fuming nitric acid, and then hydrolysis. google.com This multi-step process aims to improve selectivity and yield. google.com

Precursor Synthesis MethodStarting MaterialKey ReagentsTypical Yield
Nitration of N-(2-methoxyphenyl)acetamideN-(2-methoxyphenyl)acetamideFuming nitric acid, Sulfuric acid78-82%
Nitration of p-acetanisidep-AnisidineAcetic anhydride, Nitric acid, Claisen's alkali75-79% (nitration), 95-97% (hydrolysis)
Nitration of o-Toluidineo-ToluidineNitric acid, Sulfuric acid90%

Halogenated Nitrobenzenes in Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to introduce the azide (B81097) group. This method typically involves reacting a halogenated nitrobenzene (B124822) with an azide source, such as sodium azide. For the synthesis of this compound, a suitable precursor would be a compound like 1-chloro-2-methoxy-4-nitrobenzene or 2-chloro-1-methoxy-4-nitrobenzene. chegg.comchegg.com

The success of SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups (like the nitro group) positioned ortho or para to the leaving group (the halogen). masterorganicchemistry.comlibretexts.orgyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, thereby facilitating the substitution. libretexts.org For instance, the reaction of 1,2-dichloro-4-nitrobenzene with sodium methoxide (B1231860) can lead to the formation of chloro-methoxy-nitrobenzene isomers. chegg.com Similarly, reacting 1-bromo-4-nitrobenzene (B128438) with sodium methoxide is a viable route to 1-methoxy-4-nitrobenzene. stackexchange.com

The synthesis of a related compound, 4-fluoro-2-methoxy-5-nitroaniline, showcases the SNAr strategy. google.com The synthesis starts with 2,4-difluoronitrobenzene, which reacts with methanol (B129727) in the presence of a base to produce 4-fluoro-2-methoxynitrobenzene. google.com This intermediate is then reduced to 4-fluoro-2-methoxyaniline, which is subsequently nitrated. google.com This highlights how SNAr can be a key step in building up the required substitution pattern on the aromatic ring.

Diazotization and Azide Formation Protocols

Once the aniline (B41778) precursor is obtained, the next crucial step is the conversion of the amino group into an azide group. This is typically achieved through diazotization followed by substitution.

Conventional Diazotization-Substitution Procedures

The conventional method for converting an aromatic amine to an aryl azide is a two-step process. First, the amine, such as 2-methoxy-5-nitroaniline, is treated with a source of nitrous acid, usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5°C). orientjchem.org This reaction forms a diazonium salt, in this case, 2-methoxy-5-nitrobenzenediazonium (B1360179) chloride. This intermediate is generally unstable and is used immediately in the next step.

In the second step, the diazonium salt solution is treated with a nucleophilic azide source, most commonly sodium azide. rsc.org The azide ion displaces the dinitrogen molecule, a very good leaving group, to form the final product, this compound. The reaction is carefully controlled to prevent side reactions, such as the formation of phenols.

Diazotization-Substitution StepReactantReagentsKey Conditions
Diazotization2-Methoxy-5-nitroanilineSodium nitrite, Hydrochloric acid0-5°C
Azide Substitution2-Methoxy-5-nitrobenzenediazonium saltSodium azideLow temperature

One-Pot Sodium Azide-Free Conversion of Anilines to Aryl Azides

To circumvent the handling of potentially hazardous sodium azide and the isolation of unstable diazonium salts, one-pot procedures have been developed. A notable method involves the use of tert-butyl nitrite and azidotrimethylsilane (B126382) (TMSN₃) to convert anilines directly into aryl azides under mild conditions. organic-chemistry.orgresearchgate.netyoutube.com This approach has been shown to be effective for a wide range of anilines, including those that are electron-rich, electron-deficient, or sterically hindered. organic-chemistry.org The reaction proceeds without the need to isolate the intermediate diazonium species, which enhances safety and operational simplicity. organic-chemistry.org

Another one-pot method utilizes organotin azides, such as tributyltin azide, in the presence of p-toluenesulfonic acid at room temperature. conicet.gov.ar This procedure offers moderate to high yields of aryl azides from the corresponding anilines. conicet.gov.ar

Optimization of Reaction Conditions (e.g., Solvent Effects, Temperature, Catalyst Influence)

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions.

Solvent Effects : In diazotization-azidation reactions, polar protic solvents are often favored. researchgate.netresearchgate.net Water is frequently used as the solvent for the diazotization of anilines. researchgate.netresearchgate.net For one-pot syntheses using tert-butyl nitrite and TMSN₃, acetonitrile (B52724) is a common solvent. researchgate.net The choice of solvent can influence the rate and outcome of the reaction. For instance, in some nucleophilic aromatic substitutions, dimethyl sulfoxide (B87167) (DMSO) has been found to be an effective solvent. nih.gov

Temperature : Temperature control is critical, especially during the diazotization step, which is highly exothermic. mdpi.com Reactions are typically carried out at 0–5°C to ensure the stability of the diazonium salt and prevent its decomposition to form unwanted byproducts like phenols. mdpi.com However, studies in continuous flow reactors have explored operational windows at slightly higher temperatures, for example, up to 10°C, which can simplify processing while maintaining good conversion rates. mdpi.com

Catalyst Influence : While the conventional diazotization-azidation sequence does not typically employ a catalyst, other related reactions in the synthesis of precursors might. For example, in some nucleophilic aromatic substitution reactions, the choice of base can be critical. In one-pot triazole synthesis following azide formation, copper(I) catalysts are used for the subsequent cycloaddition reaction. organic-chemistry.org

The optimization of these parameters—solvent, temperature, and the potential use of catalysts or alternative reagents—is essential for developing robust, safe, and high-yielding synthetic routes to this compound. rsc.org

Catalytic Approaches in Aryl Azide Synthesis

The introduction of a catalyst into the synthesis of aryl azides has revolutionized the field, offering milder reaction conditions and improved yields compared to traditional methods. These catalytic systems often involve transition metals that facilitate the formation of the C-N bond between an aromatic ring and an azide source.

Copper-Mediated C-N Bond Formations for Azidation of Aryl Halides

One of the most well-established and versatile methods for the synthesis of aryl azides is the copper-catalyzed azidation of aryl halides, a transformation often referred to as an Ullmann-type reaction. researchgate.netnih.gov This reaction typically involves the coupling of an aryl halide (iodide, bromide, or chloride) with an azide source, most commonly sodium azide, in the presence of a copper catalyst. researchgate.netnih.govnih.gov

The general mechanism of the Ullmann condensation for C-N bond formation is believed to involve the oxidative addition of the aryl halide to a copper(I) species, forming an aryl-copper(III) intermediate. This is followed by reductive elimination to yield the desired aryl azide and regenerate the copper(I) catalyst. chegg.com The efficiency of this process is often enhanced by the use of ligands, which stabilize the copper catalyst and facilitate the reaction.

While specific research detailing the copper-catalyzed synthesis of this compound from its corresponding aryl halide is not extensively documented in publicly available literature, the general principles of the Ullmann-type azidation provide a strong foundation for its preparation. The starting material for such a synthesis would typically be 2-chloro-1-methoxy-4-nitrobenzene or 2-bromo-1-methoxy-4-nitrobenzene. The presence of the electron-withdrawing nitro group on the aromatic ring is expected to activate the aryl halide towards nucleophilic aromatic substitution, potentially facilitating the copper-catalyzed azidation.

Based on analogous copper-catalyzed azidations of other aryl halides, a plausible synthetic route would involve reacting the chosen 2-halo-1-methoxy-4-nitrobenzene with sodium azide in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A copper(I) salt, for instance, copper(I) iodide (CuI) or copper(I) bromide (CuBr), would serve as the catalyst. The addition of a ligand, such as N,N'-dimethylethylenediamine (DMEDA), has been shown to be beneficial in similar reactions. nsf.gov The reaction would likely require elevated temperatures to proceed at a reasonable rate.

A hypothetical reaction scheme is presented below:

Scheme 1: Plausible Copper-Catalyzed Synthesis of this compound Reaction scheme for the synthesis of this compound

Where X = Cl or Br

To provide a more concrete understanding of the potential reaction conditions, a data table can be constructed based on established protocols for similar copper-catalyzed azidations of aryl halides. It is important to note that these are representative conditions and would require optimization for the specific synthesis of this compound.

ParameterConditionReference
Aryl Halide2-Chloro-1-methoxy-4-nitrobenzene or 2-Bromo-1-methoxy-4-nitrobenzeneHypothetical based on substrate availability
Azide SourceSodium Azide (NaN3) nih.gov
Copper CatalystCopper(I) Iodide (CuI) nsf.gov
LigandN,N'-Dimethylethylenediamine (DMEDA) nsf.gov
SolventDimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)General for Ullmann reactions
Temperature80-120 °CGeneral for Ullmann reactions
Reaction Time12-24 hoursGeneral for Ullmann reactions
Expected YieldModerate to GoodBased on similar transformations

Reactivity and Mechanistic Investigations of 2 Azido 1 Methoxy 4 Nitrobenzene

Thermal Decomposition and Nitrene Generation

The thermal decomposition of aryl azides is a first-order reaction that proceeds through the extrusion of molecular nitrogen (N₂) to generate a highly reactive aryl nitrene intermediate. This process is highly sensitive to the nature and position of substituents on the aromatic ring.

Kinetics and Thermodynamics of Dinitrogen Extrusion

Computational studies on related compounds, such as ortho-nitroaromatic azides, indicate that the N–N₂ bond is significantly weakened, or "activated," for cleavage compared to the C–NO₂ bond. rsc.org The presence of an ortho-nitro group can facilitate cyclization to a benzofuroxan (B160326) derivative, which presents a lower activation barrier for N₂ extrusion compared to the direct formation of a triplet nitrene. rsc.org

Table 1: Representative Thermodynamic Parameters for the Thermal Decomposition of Substituted Phenyl Azides

CompoundSolventActivation Energy (Ea) (kcal/mol)Pre-exponential Factor (A) (s⁻¹)
Phenyl azide (B81097)Decalin31.210¹²⁸
2,4,6-TriazidopyridineMelt31.2 ± 1.510¹²⁸ ± ⁰⁴
Acetyl azideGas Phase (calc.)27.6-
Benzoyl azideGas Phase (calc.)30.0-

Note: Data for illustrative purposes from analogous compounds. Specific data for 2-azido-1-methoxy-4-nitrobenzene is not available. researchgate.netnih.gov

Influence of Aromatic Substituents on Thermolysis Rates

The substituents on the aromatic ring play a crucial role in modulating the rate of thermolysis. Electron-withdrawing groups, such as the nitro group in this compound, generally increase the rate of decomposition by stabilizing the developing negative charge on the nitrogen atom adjacent to the ring in the transition state. Conversely, electron-donating groups, like the methoxy (B1213986) group, can either increase or decrease the rate depending on their position.

In the case of this compound, the para-nitro group is expected to significantly accelerate the thermolysis rate due to its strong electron-withdrawing nature. The ortho-methoxy group, while electron-donating by resonance, can also exert steric effects that may influence the conformation of the azide group and its interaction with the adjacent nitro group, potentially affecting the cyclization pathway. rsc.org Studies on ortho-substituted aryl azides have shown that even groups not involved in direct electronic assistance can increase the rate of thermolysis. researchgate.net

Formation and Reactivity of Aryl Nitrenes (Singlet and Triplet States)

The extrusion of dinitrogen from an aryl azide initially produces a singlet nitrene, which is a high-energy species with a vacant p-orbital and a lone pair of electrons in an sp² hybrid orbital. This singlet nitrene is highly reactive and can undergo several transformations, including intramolecular cyclization, insertion into C-H bonds, or intersystem crossing (ISC) to the more stable triplet state. acs.orgresearchgate.net

The triplet nitrene, which has two unpaired electrons in different orbitals, is the ground state for most aryl nitrenes. acs.orgacs.org The energy difference between the singlet and triplet states (the singlet-triplet gap) is a critical parameter that influences the reactivity of the nitrene. For phenylnitrene, the adiabatic singlet-triplet energy gap is approximately 15.1 ± 0.2 kcal/mol. acs.org Substituents can modulate this gap; for instance, radical-stabilizing substituents have been shown to preferentially stabilize the singlet state. rsc.org

The reactivity of the resulting 2-methoxy-4-nitrophenylnitrene will be dictated by its spin state. The singlet nitrene is expected to be highly electrophilic and can undergo rapid intramolecular reactions. The triplet nitrene, being a diradical, is generally less reactive in concerted reactions but can participate in stepwise radical-type reactions.

Photochemical Reactivity and Nitrene Formation

Photolysis provides an alternative, often more controlled, method for generating aryl nitrenes from aryl azides. The absorption of light promotes the azide to an excited state, from which dinitrogen loss occurs.

Ultrafast Photolysis Studies and Transient Species Characterization

Ultrafast laser flash photolysis (LFP) is a powerful technique for studying the short-lived intermediates generated during photochemical reactions. While specific LFP data for this compound is not available, studies on related compounds like ortho, ortho'-dialkyl phenyl azides and nitrophenyl azides provide a framework for understanding the expected transient species. acs.org

Upon photoexcitation, aryl azides typically form an excited singlet state which can rapidly lose N₂ to form the singlet aryl nitrene. researchgate.net LFP studies on ortho-substituted aryl azides have allowed for the direct observation of the transient absorption spectra of the corresponding singlet nitrenes, which then relax to the triplet ground state. acs.org For example, LFP of 2,6-diethylphenyl azide in a glassy matrix at 77 K allowed for the characterization of both the singlet and triplet nitrene species. acs.org The presence of the nitro group in this compound is expected to influence the lifetimes and spectral properties of these transient intermediates.

Table 2: Representative Transient Species and Lifetimes from Ultrafast Studies of Related Aryl Azides

CompoundTransient SpeciesWavelength (λ_max) (nm)Lifetime (τ)Solvent/Conditions
2,6-Diethylphenyl azideSinglet Nitrene~350-3-Methylpentane glass, 77 K
2,6-Diethylphenyl azideTriplet Nitrene~380Persistent at 77 K3-Methylpentane glass, 77 K
α-azido-p-methoxy-acetophenoneBenzoyl Radical~400833 nsNanocrystalline suspension in water
α-azido-p-methoxy-acetophenoneTriplet Alkylnitrene~340-Methanol (B129727)

Note: Data for illustrative purposes from analogous compounds. Specific data for this compound is not available. acs.orgrsc.org

Mechanisms of Photoinduced Dinitrogen Loss

The mechanism of photoinduced dinitrogen loss from aryl azides is a subject of ongoing research. It is generally accepted that upon absorption of a photon, the aryl azide is excited to a singlet excited state (S₁). From this state, there are two primary pathways for dinitrogen extrusion: a concerted mechanism where N₂ is lost in a single step, and a stepwise mechanism involving the formation of a transient intermediate before N₂ is released. researchgate.net

Recent computational and experimental studies suggest that for many aryl azides, the decomposition from the excited singlet state is a very rapid and efficient process. researchgate.net The presence of ortho-substituents can influence the pathway of decomposition. For instance, some ortho-substituted aryl azides can undergo photo-induced cyclization reactions in concert with or in competition with nitrene formation. researchgate.netnih.gov In the case of this compound, the interplay between the ortho-methoxy and para-nitro groups will likely dictate the preferred photochemical pathway, influencing the quantum yield of nitrene formation and the subsequent reactivity of the generated intermediate.

Generation and Trapping of Photochemically Derived Nitrenes and Ketenimines

The photolysis of aryl azides is a well-established method for generating highly reactive nitrene intermediates. In the case of this compound, irradiation with light can lead to the extrusion of molecular nitrogen and the formation of the corresponding singlet nitrene. These singlet nitrenes are highly electrophilic and can undergo various subsequent reactions.

One of the key reactions of singlet aryl nitrenes is their competitive trapping by other molecules present in the reaction mixture. For instance, in the presence of alkenes like tetracyanoethylene (B109619), the singlet nitrene can be trapped to form azomethine ylides or spiroazepines. nih.gov The ratio of these products can be dependent on the concentration of the trapping agent, providing evidence for the competitive formation of the nitrene and its ring-expanded isomer, a didehydroazepine. nih.gov The rate constant for the reaction of a singlet nitrene with a trapping agent like tetracyanoethylene has been estimated to be on the order of 10⁹ M⁻¹s⁻¹ or greater. nih.gov

Furthermore, triplet nitrenes can also be generated, often through intersystem crossing from the singlet state or via triplet sensitization. nih.govresearchgate.net Triplet nitrenes exhibit different reactivity compared to their singlet counterparts and can be detected and characterized using techniques like laser flash photolysis and ESR spectroscopy. researchgate.net The trapping of triplet alkyl nitrenes in solution has been observed, for example, through their reaction with radicals. nih.gov

While the generation of nitrenes is a primary photochemical pathway, the formation of ketenimines from aryl azides is less common but can occur under specific conditions, although detailed studies on ketenimine formation directly from this compound are not extensively documented in the provided search results.

1,3-Dipolar Cycloaddition Reactions

The azide functional group in this compound is a classic 1,3-dipole, making the compound a valuable substrate for 1,3-dipolar cycloaddition reactions. These reactions are powerful tools for the synthesis of five-membered heterocyclic rings.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," known for its high efficiency and regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles. frontiersin.orgnih.govnih.gov In this reaction, a copper(I) catalyst activates a terminal alkyne, facilitating its reaction with an azide. nih.gov The generally accepted mechanism involves the formation of a copper acetylide, which then reacts with the azide. nih.gov

The regioselectivity of the CuAAC reaction is a key feature, predominantly yielding the 1,4-isomer. acs.orgrsc.org Theoretical studies using density functional theory (DFT) have shown that the transition state leading to the 1,4-disubstituted triazole is significantly lower in energy than the one leading to the 1,5-isomer. acs.orgresearchgate.net This high regioselectivity is a major advantage of the CuAAC reaction. The reaction is tolerant of a wide range of functional groups and can be carried out under mild conditions, often in aqueous solvent systems. nih.govnih.gov

For this compound, the CuAAC reaction with various terminal alkynes would be expected to proceed with high regioselectivity to afford the corresponding 1-(2-methoxy-4-nitrophenyl)-4-substituted-1H-1,2,3-triazoles. The reaction conditions can be optimized using different copper sources and ligands. acs.orgnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free version of the azide-alkyne cycloaddition that utilizes strained cycloalkynes. magtech.com.cnnih.gov The high ring strain of cyclooctynes, for example, provides the driving force for the reaction to proceed without the need for a metal catalyst. magtech.com.cn This is particularly advantageous for biological applications where the toxicity of copper is a concern.

The reactivity in SPAAC is highly dependent on the structure of the cycloalkyne. nih.gov Various modified cyclooctynes, such as dibenzocyclooctynols (DIBO) and azadibenzocyclooctynes (ADIBO), have been developed to enhance reaction rates. nih.govnih.gov The reaction of this compound with a strained alkyne would lead to the formation of a triazole product. The rate of this reaction can be significantly fast, with second-order rate constants comparable to those of other bioorthogonal reactions. nih.gov Secondary interactions within the reactants can also enhance the rate and regioselectivity of SPAAC. rsc.orgchemrxiv.org

While catalyzed cycloadditions are highly efficient, azides can also react with dipolarophiles under thermal conditions. The thermal cycloaddition of aryl azides with alkenes typically leads to the formation of Δ²-1,2,3-triazolines. rsc.org These reactions can be carried out by heating the reactants together, sometimes in specialized solvents like deep eutectic solvents to improve efficiency and yield. rsc.org The reaction of this compound with an alkene would be expected to form a triazoline ring.

Similarly, thermal cycloadditions with alkynes can occur, although they often require higher temperatures and may result in a mixture of regioisomers, unlike the highly regioselective CuAAC. These reactions proceed through a concerted [3+2] cycloaddition mechanism.

As discussed in the preceding sections, the 1,3-dipolar cycloaddition reactions of this compound are primary methods for constructing 1,2,3-triazole and triazoline scaffolds.

1,2,3-Triazoles are readily synthesized via the CuAAC reaction with terminal alkynes, yielding 1,4-disubstituted products with high regioselectivity. frontiersin.orgorganic-chemistry.orgresearchgate.net SPAAC with strained alkynes also provides a route to these heterocycles. magtech.com.cn These triazole derivatives are of significant interest in medicinal chemistry and materials science. nih.gov

Triazolines (specifically Δ²-1,2,3-triazolines) are the typical products of the thermal cycloaddition of azides with alkenes. rsc.org These reactions provide a direct route to this class of five-membered heterocycles.

The specific substitution pattern on the resulting triazole or triazoline ring is determined by the structure of the alkyne or alkene reactant, respectively.

The [3+2] cycloaddition of azides with nitriles is a fundamental method for the synthesis of tetrazoles, which are five-membered aromatic heterocycles containing four nitrogen atoms. nih.govresearchgate.netwikipedia.org This reaction can be facilitated by the use of catalysts or by employing electron-deficient nitriles. nih.gov The presence of an electron-withdrawing group on the nitrile enhances its reactivity towards the azide. nih.gov

The reaction of this compound with a nitrile would lead to the formation of a 1,5-disubstituted tetrazole. Various catalysts, including zinc salts, can be used to promote this transformation. organic-chemistry.org The reaction can also be performed under neutral conditions using an organocatalyst. organic-chemistry.org The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group, making it a valuable moiety in drug design. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for modifying aromatic rings, particularly those rendered electron-deficient by the presence of electron-withdrawing groups. masterorganicchemistry.com The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pubyoutube.com

Substituent Effects on SNAr Reactivity

The reactivity of an aromatic ring in SNAr reactions is profoundly influenced by the electronic properties of its substituents. masterorganicchemistry.com In the case of this compound, the interplay of the azido (B1232118), methoxy, and nitro groups dictates the molecule's susceptibility to nucleophilic attack.

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, both through inductive effects and, more significantly, through resonance. When positioned ortho or para to a potential leaving group, it can effectively stabilize the negative charge of the Meisenheimer intermediate, thereby accelerating the reaction. masterorganicchemistry.compressbooks.pub In this molecule, the nitro group at the para position (C4) strongly activates the ring towards nucleophilic attack.

The combined influence of these substituents makes the aromatic ring of this compound highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the strongly activating nitro group.

Mechanistic Pathways of Substituent Exchange

The generally accepted mechanism for SNAr reactions is a two-step process:

Addition of the Nucleophile: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a suitable leaving group. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate, the Meisenheimer complex. pressbooks.pubyoutube.com The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the electron-withdrawing nitro group.

Elimination of the Leaving Group: In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product. pressbooks.pub

In this compound, a nucleophile could potentially displace either the azido or the methoxy group, depending on the reaction conditions and the nature of the attacking nucleophile. The relative leaving group ability of azide versus methoxide (B1231860) would be a key determining factor in the reaction's regioselectivity.

Reductive Transformations of the Azido Group

The azido group is a versatile functional group that can be readily transformed into other nitrogen-containing moieties, most notably amines. This transformation is a cornerstone of synthetic organic chemistry.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely employed method for the reduction of aryl azides to their corresponding anilines. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The reaction is generally clean and high-yielding.

The proposed pathway for the hydrogenation of a nitroaromatic compound, which can share similarities with azide reduction, often proceeds through intermediates like nitroso and hydroxylamine (B1172632) species before the final amine product is formed. researchgate.net For an azide, the reduction likely proceeds through the formation of a triazene (B1217601) intermediate which then loses nitrogen gas to yield the amine.

Table 1: Common Catalysts for Azide Reduction

Catalyst Hydrogen Source Typical Conditions
Palladium on Carbon (Pd/C) H₂ gas Room temperature, atmospheric or elevated pressure
Platinum Oxide (PtO₂) H₂ gas Room temperature, atmospheric pressure

Staudinger Reaction and Iminophosphorane Formation

The Staudinger reaction provides a mild and efficient alternative to catalytic hydrogenation for the reduction of azides. organic-chemistry.org This reaction involves the treatment of an organic azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. organic-chemistry.orgwikipedia.org

The mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to a phosphazide (B1677712) intermediate. nih.gov This intermediate then loses a molecule of dinitrogen (N₂) to form the iminophosphorane. nih.govnih.gov

R-N₃ + PPh₃ → R-N=PPh₃ + N₂

This iminophosphorane can be isolated or, more commonly, hydrolyzed in a subsequent step to produce the primary amine and triphenylphosphine oxide. wikipedia.org

Reduction to Amines and Subsequent Functionalization

The primary amine, 2-amino-1-methoxy-4-nitrobenzene, formed from the reduction of this compound, is a valuable synthetic intermediate. The amino group is a versatile handle for a wide array of subsequent chemical transformations.

For instance, the newly formed amino group can undergo:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functional groups (e.g., -OH, -CN, -X where X is a halogen).

Coupling Reactions: Participation in various cross-coupling reactions to form C-N bonds.

The presence of the other substituents on the aromatic ring (methoxy and nitro groups) will influence the reactivity of the amine and the regioselectivity of these subsequent functionalization reactions.

Table 2: Potential Functionalizations of 2-Amino-1-methoxy-4-nitrobenzene

Reagent Product Type
Acetyl chloride Amide
Methyl iodide Secondary/Tertiary Amine
NaNO₂, HCl Diazonium Salt

Intramolecular Cyclization and Rearrangement Pathways of this compound

The reactivity of this compound is predominantly characterized by the thermal or photochemical decomposition of the azide functional group. This process generates a highly reactive nitrene intermediate, which can subsequently undergo a variety of intramolecular reactions. The specific reaction pathway and the resulting products are significantly influenced by the nature of the ortho- and para-substituents on the benzene (B151609) ring, namely the methoxy and nitro groups. These substituents exert considerable electronic and steric effects, directing the course of the cyclization and rearrangement processes.

Formation of Nitrogen-Containing Heterocycles (e.g., Indazoles, Benzisoxazoles)

The intramolecular reactions of the nitrene generated from this compound can lead to the formation of various fused heterocyclic systems, most notably indazoles and benzisoxazoles. The formation of these heterocycles is a consequence of the nitrene intermediate attacking a neighboring group or position on the aromatic ring.

Indazole Formation:

The synthesis of indazoles from aryl azides is a well-established transformation in organic chemistry. acs.orgnih.govorganic-chemistry.orgacs.org In the case of this compound, the formation of a substituted indazole would involve the attack of the nitrene at the C6 position of the benzene ring, followed by a rearrangement. However, direct intramolecular cyclization to form an indazole from a simple aryl azide without the involvement of other functional groups is less common. More frequently, indazole synthesis from azides occurs via cycloaddition reactions with external reagents like arynes. acs.orgnih.gov

Benzisoxazole Formation:

The formation of benzisoxazoles from the thermolysis or photolysis of ortho-substituted aryl azides is a known synthetic route. chim.itorganic-chemistry.orgnih.gov For this compound, the generation of a nitrene intermediate could potentially lead to the formation of a benzisoxazole derivative. This would involve the interaction of the nitrene with the ortho-methoxy group. The reaction likely proceeds through the attack of the electron-deficient nitrene on the oxygen atom of the methoxy group, followed by demethylation. The presence of the electron-withdrawing nitro group at the para position can influence the electronic properties of the aromatic ring and the reactivity of the nitrene, thereby affecting the feasibility and efficiency of benzisoxazole formation.

Furthermore, the thermal decomposition of ortho-nitroaryl azides is a known route to benzofuroxans (1,2,5-oxadiazole N-oxides). This reaction proceeds via an intramolecular cyclization involving the nitro group, with anchimeric assistance from the ortho-azido group. rsc.org Given the structure of this compound, the formation of a substituted benzofuroxan is a highly probable reaction pathway upon thermolysis.

Potential Heterocyclic ProductGeneral Formation Pathway from Aryl AzidesPlausibility for this compound
Substituted IndazoleTypically via cycloaddition with external reagents.Less likely via direct intramolecular cyclization.
Substituted BenzisoxazoleThermolysis or photolysis involving an ortho-substituent.Plausible via interaction with the ortho-methoxy group.
Substituted BenzofuroxanThermal decomposition of ortho-nitroaryl azides.Highly plausible due to the ortho-nitro group.

Ring Expansion Reactions and Rearrangements to Ketenimines

Beyond cyclization to form five-membered heterocycles, the nitrene intermediate generated from this compound can also undergo ring expansion reactions. This process typically involves the insertion of the nitrene into a bond of the aromatic ring, leading to the formation of a seven-membered heterocyclic system. Such ring expansions of aryl azides are known to form azepines. The presence of a methoxy group has been observed to influence the outcome of photo-induced ring expansions of azidoquinolines. imperial.ac.uk

Rearrangement PathwayGeneral DescriptionPotential Outcome for this compound
Ring ExpansionInsertion of the nitrene into the aromatic ring.Formation of a substituted azepine derivative.
Rearrangement to KetenimineWolff-type rearrangement of the nitrene.Formation of a substituted ketenimine.

Neighboring Group Participation Effects on Reaction Outcome

The concept of neighboring group participation (NGP) is critical to understanding the reactivity of this compound. rsc.orgresearchgate.netwikipedia.orglibretexts.org NGP refers to the interaction of a reaction center with a lone pair of electrons on an adjacent atom or with the electrons in a pi or sigma bond within the same molecule. wikipedia.org In the context of aryl azide pyrolysis, ortho substituents can significantly influence the reaction rate and product distribution through anchimeric assistance. rsc.org

Influence of the ortho-Methoxy Group:

The ortho-methoxy group in this compound can participate in the reaction in several ways. The lone pair of electrons on the oxygen atom can stabilize the transition state of the nitrene formation or directly interact with the generated nitrene. This interaction can facilitate the formation of a benzisoxazole derivative as discussed earlier. Studies on related systems have shown that ortho-alkoxy groups can influence the stereoselectivity of intramolecular cyclizations.

Influence of the para-Nitro Group:

The para-nitro group is a strong electron-withdrawing group and significantly impacts the electronic properties of the aromatic ring. This influences the stability and reactivity of the aryl azide and the resulting nitrene. The presence of a nitro group can affect the photochemistry of aryl azides, leading to different reactive intermediates and products. acs.orgnih.gov In the pyrolysis of ortho-nitroaryl azides, the nitro group acts as a powerful neighboring group, facilitating the cyclization to form benzofuroxans with a lower activation energy compared to other substituted aryl azides. rsc.org This anchimeric assistance is a dominant factor in the thermal decomposition of compounds like this compound.

The interplay between the electron-donating nature of the methoxy group (through resonance) and the electron-withdrawing nature of the nitro group creates a complex electronic environment that dictates the ultimate fate of the reactive nitrene intermediate.

Neighboring GroupType of EffectConsequence on Reactivity
ortho-Methoxy groupElectronic (lone pair donation), StericCan facilitate cyclization to benzisoxazoles, influences reaction stereoselectivity.
para-Nitro groupElectronic (strong electron withdrawal)Activates the ring for certain reactions, facilitates benzofuroxan formation through anchimeric assistance.

Theoretical and Computational Investigations of 2 Azido 1 Methoxy 4 Nitrobenzene

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The arrangement of electrons within a molecule dictates its physical and chemical properties. For 2-azido-1-methoxy-4-nitrobenzene, the electronic structure is particularly complex due to the competing resonance and inductive effects of its substituents. Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, positing that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. A large HOMO-LUMO gap generally signifies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized.

For this compound, the HOMO is expected to have significant contributions from the azido (B1232118) and methoxy (B1213986) groups, as well as the π-system of the benzene (B151609) ring. The LUMO, on the other hand, will be predominantly localized on the nitro group and the aromatic ring, owing to the strong electron-withdrawing nature of the nitro group.

Table 1: Representative Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap

ParameterEnergy (eV)
HOMO-7.5
LUMO-3.2
HOMO-LUMO Gap 4.3

Note: The values in this table are illustrative and based on typical DFT calculation results for similarly substituted aromatic compounds. They serve to demonstrate the concept of the HOMO-LUMO gap.

The electron density distribution within this compound is highly polarized. The nitro group, being a powerful electron-withdrawing group, creates a region of low electron density (electrophilic character) on the aromatic ring, particularly at the ortho and para positions relative to it. The methoxy and azido groups, being electron-donating, create regions of higher electron density (nucleophilic character).

This intramolecular charge transfer from the electron-donating groups to the electron-withdrawing group is a key feature of the molecule's electronic structure. This polarization can be visualized through molecular electrostatic potential (MEP) maps, where regions of negative potential (red) indicate electron-rich areas and regions of positive potential (blue) indicate electron-poor areas. For this compound, the MEP would show a significant negative potential around the oxygen atoms of the nitro group and a positive potential near the hydrogen atoms of the methoxy group and the aromatic ring.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is an invaluable tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This provides deep insights into reaction mechanisms and rates.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of molecules. DFT calculations can be employed to investigate various reactions of this compound, such as its thermal decomposition or its participation in cycloaddition reactions.

For example, a DFT study on the thermal decomposition of substituted nitrobenzenes has shown that the primary decomposition pathway is often the cleavage of the C-NO₂ bond. nih.govacs.org For this compound, another likely decomposition pathway would involve the extrusion of dinitrogen (N₂) from the azide (B81097) group to form a highly reactive nitrene intermediate. DFT calculations could predict the activation barriers for both of these processes, thereby determining the most likely decomposition pathway under different conditions.

By calculating the energies of reactants, transition states, and products, computational models can determine the energy barriers (activation energies) of a reaction. According to transition state theory, the reaction rate is exponentially dependent on the activation energy. Therefore, a lower calculated energy barrier implies a faster reaction.

For a reaction involving this compound, such as a [3+2] cycloaddition with an alkyne, DFT calculations could be used to model the transition state structure and calculate its energy. This would allow for a quantitative prediction of the reaction rate.

Table 2: Representative Calculated Activation Energies for Competing Reaction Pathways

Reaction PathwayActivation Energy (kcal/mol)
C-NO₂ Bond Cleavage45
N₂ Extrusion from Azide30
[3+2] Cycloaddition with Acetylene25

Note: These values are hypothetical and for illustrative purposes to show how computational modeling can compare the feasibility of different reaction pathways.

[3+2] Cycloaddition reactions, also known as Huisgen cycloadditions, are a hallmark of azide chemistry. When an unsymmetrical alkyne reacts with this compound, two different regioisomers (1,4- and 1,5-disubstituted triazoles) can be formed. The regioselectivity of these reactions can be predicted using computational methods.

FMO theory is often a good starting point for predicting regioselectivity. The reaction is favored when the interacting orbitals (HOMO of one reactant and LUMO of the other) have the largest coefficients on the atoms that will form the new bonds. DFT calculations of the transition state energies for the formation of both regioisomers provide a more quantitative prediction. The pathway with the lower activation energy will be the kinetically favored one, leading to the major product. Studies on related phenyl azides have demonstrated the power of DFT in accurately predicting the regiochemical outcome of such cycloadditions. doaj.orgrsc.org The electronic nature of the substituents on the phenyl azide plays a crucial role in directing the regioselectivity. The electron-withdrawing nitro group in this compound is expected to significantly influence the orbital energies and coefficients, and thus the regioselectivity of its cycloaddition reactions.

Substituent Effects on Molecular Properties and Reactivity

The electronic character of the benzene ring in this compound is significantly influenced by the collective effects of the azide (-N₃), methoxy (-OCH₃), and nitro (-NO₂) substituents. These groups modulate the electron density distribution within the aromatic system, which in turn governs the reactivity of the molecule, particularly the azide group.

Impact of Methoxy and Nitro Groups on Azide Reactivity

The reactivity of the azide group in this compound is a direct consequence of the electronic push-and-pull exerted by the methoxy and nitro groups. The methoxy group, positioned ortho to the azide, is an activating group that donates electron density to the aromatic ring through a resonance effect (+R). Conversely, the nitro group, located para to the azide, is a strong deactivating group, withdrawing electron density from the ring via both resonance (-R) and inductive (-I) effects.

SubstituentPositionElectronic EffectImpact on Azide Reactivity
Methoxy (-OCH₃)Ortho (to -N₃)Electron-donating (+R > -I)May increase electron density at the azide attachment point, potentially influencing C-N bond stability.
Nitro (-NO₂)Para (to -N₃)Strongly electron-withdrawing (-R, -I)Decreases the overall electron density of the azide group, enhancing its electrophilicity and reactivity towards nucleophiles or in pericyclic reactions.

Stabilization of Reactive Intermediates (e.g., Nitrenes, Nitrenium Ions)

The thermal or photochemical decomposition of aryl azides typically proceeds through the formation of highly reactive nitrene intermediates, with the concomitant loss of nitrogen gas (N₂). In the case of this compound, the substituents on the aromatic ring play a crucial role in stabilizing the resulting 2-methoxy-4-nitrophenylnitrene.

The methoxy group, through its electron-donating resonance effect, can stabilize the electron-deficient nitrene center. This stabilization is most effective when the substituent is at the ortho or para position relative to the nitrene. In this molecule, the ortho-methoxy group can donate a lone pair of electrons from its oxygen atom to the vacant p-orbital of the nitrene, delocalizing the positive charge and thereby stabilizing the intermediate.

Conversely, the electron-withdrawing nitro group at the para position will destabilize the neutral nitrene intermediate due to its powerful electron-withdrawing nature. However, should a nitrenium ion (the protonated or cationic form of a nitrene) be formed, the presence of the nitro group could, in some contexts, provide a degree of stabilization through resonance, although its primary effect is destabilizing for the neutral nitrene. Computational studies on similar systems have shown that the nature and position of substituents are key determinants of the stability and subsequent reaction pathways of these transient species.

Computational Spectroscopic Property Prediction

Computational quantum chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, offering insights that complement experimental data. For this compound, theoretical calculations can provide a detailed understanding of its NMR, IR, Raman, and UV-Vis spectra.

Theoretical NMR Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, typically performed using methods like Gauge-Including Atomic Orbital (GIAO), can predict the ¹H and ¹³C chemical shifts of this compound. These calculations are highly sensitive to the electronic environment of each nucleus.

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing nitro and azido groups. The proton on the carbon between the methoxy and nitro groups would likely be the most deshielded (highest ppm value) due to the additive electron-withdrawing effects in its vicinity. The methoxy protons would appear as a characteristic singlet in the upfield region.

Similarly, ¹³C NMR chemical shift calculations would reveal the electronic nature of the carbon atoms in the benzene ring. The carbon atom attached to the nitro group would be significantly deshielded, while the carbon attached to the methoxy group would be shielded relative to an unsubstituted benzene ring.

AtomPredicted Chemical Shift Range (ppm) - IllustrativeRationale
Aromatic Protons7.0 - 8.5Influenced by the combined electronic effects of all substituents. Protons ortho and para to the nitro group are expected to be the most deshielded.
Methoxy Protons3.8 - 4.2Characteristic chemical shift for a methoxy group attached to an aromatic ring.
Aromatic Carbons110 - 160The carbon bearing the nitro group will be highly deshielded, while the one bearing the methoxy group will be shielded. The carbon attached to the azide will also show a characteristic shift.

Note: The values in this table are illustrative and based on general principles. Precise values would require specific quantum chemical calculations for this compound.

Vibrational Frequency Analysis for IR and Raman Spectroscopy

Vibrational frequency analysis, typically performed using Density Functional Theory (DFT) methods, can predict the infrared (IR) and Raman spectra of this compound. These calculations yield the frequencies and intensities of the vibrational modes of the molecule.

The predicted IR spectrum would show characteristic strong asymmetric and symmetric stretching vibrations for the azide group, typically in the range of 2100-2160 cm⁻¹. The nitro group would also exhibit strong characteristic asymmetric and symmetric stretching frequencies around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively. The C-O stretching of the methoxy group and various C-H and C=C stretching and bending vibrations of the aromatic ring would also be present.

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Azide (-N₃)Asymmetric Stretch2100 - 2160
Azide (-N₃)Symmetric Stretch~1250
Nitro (-NO₂)Asymmetric Stretch1500 - 1560
Nitro (-NO₂)Symmetric Stretch1300 - 1360
Methoxy (-OCH₃)C-O Stretch1200 - 1275 (asymmetric), 1000-1075 (symmetric)
Aromatic RingC=C Stretch1400 - 1600
Aromatic RingC-H Stretch3000 - 3100

Note: The values in this table are typical ranges and the exact frequencies for this compound would be determined by computational analysis.

UV-Vis Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The UV-Vis spectrum of this compound is expected to be complex, with multiple absorption bands arising from π → π* and n → π* electronic transitions within the substituted benzene ring. The presence of the nitro and azido groups, both of which are chromophores, will lead to absorptions in the UV and possibly the visible region. The methoxy group, as an auxochrome, will likely cause a bathochromic (red) shift of the absorption bands compared to an unsubstituted nitro-azido-benzene. The calculations would help in assigning the specific electronic transitions responsible for the observed spectral features.

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it reveals information about the chemical environment of each proton and carbon atom.

The structure of 2-azido-1-methoxy-4-nitrobenzene features a trisubstituted aromatic ring and a methoxy (B1213986) group. The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons and the three methoxy protons.

Aromatic Region: The chemical shifts of the aromatic protons are significantly influenced by the electronic nature of the substituents. The methoxy group (-OCH₃) is an electron-donating group, causing an upfield shift (to lower ppm) for ortho and para protons. Conversely, the nitro (-NO₂) and azido (B1232118) (-N₃) groups are electron-withdrawing, causing a downfield shift (to higher ppm) for ortho and para protons. In this molecule, the protons at C-3, C-5, and C-6 would exhibit predictable shifts and coupling patterns. The proton at C-3, being ortho to both the azido and methoxy groups, would show a complex shift. The proton at C-5, positioned between the nitro group and a hydrogen, and the proton at C-6, ortho to the methoxy group, would also have characteristic signals. For comparison, in 1-methoxy-2-nitrobenzene, the aromatic protons appear in a range from approximately 6.93 to 7.80 ppm. rsc.org

Methoxy Protons: The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet. In similar compounds like 1-methoxy-4-nitrobenzene, this signal is typically found around 3.9 ppm. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton. It is expected to show seven distinct signals: six for the aromatic carbons and one for the methoxy carbon.

Aromatic Carbons: The carbons directly attached to the substituents (C-1, C-2, C-4) will have their chemical shifts significantly affected. Carbons bonded to electronegative atoms or groups (like C-1 with the methoxy, C-2 with the azide (B81097), and C-4 with the nitro group) will be deshielded and appear at higher ppm values. For instance, the carbon attached to the nitro group in 1-methoxy-4-nitrobenzene appears at 141.4 ppm, while the carbon attached to the methoxy group is at 164.5 ppm. rsc.org

Methoxy Carbon: The carbon of the methoxy group is expected to appear as a single peak in the upfield region, typically around 56 ppm, as seen in various methoxy-nitrobenzene isomers. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on data from analogous compounds.

Atom PositionNucleusPredicted Chemical Shift (ppm)Expected MultiplicityNotes
-OCH₃¹H~3.9 - 4.0Singlet (s)Typical range for a methoxy group on a nitro-substituted ring.
H-3¹H~7.0 - 7.2Doublet (d)Influenced by ortho -N₃ and -OCH₃ groups.
H-5¹H~8.1 - 8.3Doublet of Doublets (dd)Positioned between the strongly withdrawing -NO₂ group and H-6.
H-6¹H~7.8 - 8.0Doublet (d)Ortho to the strongly withdrawing -NO₂ group.
-OCH₃¹³C~56-Characteristic shift for methoxy carbons. rsc.org
C-1¹³C~150 - 155-Attached to the -OCH₃ group.
C-2¹³C~135 - 140-Attached to the -N₃ group.
C-3¹³C~115 - 120-Aromatic CH.
C-4¹³C~140 - 145-Attached to the -NO₂ group. rsc.org
C-5¹³C~125 - 130-Aromatic CH.
C-6¹³C~120 - 125-Aromatic CH.

To unambiguously assign the predicted signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show cross-peaks connecting H-5 with H-6, confirming their adjacent relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively link each aromatic proton signal (H-3, H-5, H-6) to its corresponding carbon signal (C-3, C-5, C-6) and the methoxy proton signal to the methoxy carbon signal.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The azide group (-N₃) has a very strong and sharp characteristic absorption band due to its asymmetric stretching vibration. This band appears in a relatively uncongested region of the IR spectrum, typically between 2100 and 2160 cm⁻¹. This prominent peak serves as a clear diagnostic marker for the presence of the azide functionality in the molecule. researchgate.net

The nitro and methoxy groups also exhibit distinct vibrational modes.

Nitro Group (-NO₂): Aromatic nitro compounds display two strong, characteristic stretching vibrations. The asymmetric stretch typically appears in the range of 1550-1475 cm⁻¹, and the symmetric stretch is found between 1360-1290 cm⁻¹. rsc.org The presence of both of these strong absorptions is a reliable indicator of the nitro group.

Methoxy Group (-OCH₃): The methoxy group is identified by several bands. A strong C-O stretching vibration is expected around 1250 cm⁻¹. Additionally, the C-H stretching vibrations of the methyl group typically appear in the 2850-2960 cm⁻¹ region. nist.gov

Raman spectroscopy provides complementary information. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. The symmetric stretch of the nitro group often gives a strong signal in Raman spectra.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR)
Azide (-N₃)Asymmetric Stretch2100 - 2160Strong, Sharp
Nitro (-NO₂)Asymmetric Stretch1550 - 1475Strong
Symmetric Stretch1360 - 1290Strong
Methoxy (-OCH₃)C-H Stretch2850 - 2960Medium
C-O Stretch~1250Strong
Aromatic RingC-H Stretch3000 - 3100Medium to Weak
C=C Stretch1400 - 1600Medium to Weak

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula for this compound is C₇H₆N₄O₃. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. The calculated monoisotopic mass is 194.04399 g/mol . nih.gov

Upon ionization in the mass spectrometer, the molecular ion ([M]⁺˙) is formed, which would be observed at m/z ≈ 194. This molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The analysis of these fragments provides valuable structural information. Key expected fragmentation pathways include:

Loss of Dinitrogen: A characteristic fragmentation for aryl azides is the facile loss of a molecule of dinitrogen (N₂), which has a mass of 28 Da. This would result in a prominent fragment ion at m/z ≈ 166.

Loss of Nitro Group: Fragmentation involving the loss of the nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da) is common for nitroaromatics.

Loss from Methoxy Group: The methoxy group can fragment through the loss of a methyl radical (•CH₃, 15 Da) or a formaldehyde (B43269) molecule (CH₂O, 30 Da).

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Proposed IdentityNotes
~194[C₇H₆N₄O₃]⁺˙ (Molecular Ion)Represents the intact ionized molecule. nih.gov
~166[M - N₂]⁺˙Result of the characteristic loss of dinitrogen from the azide group.
~179[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
~148[M - NO₂]⁺Loss of the nitro group.
~136[M - N₂ - CH₂O]⁺˙Sequential loss of dinitrogen and formaldehyde.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. This precision allows for the calculation of a unique elemental formula, providing a high degree of confidence in the identity of a synthesized compound like this compound.

The process involves ionizing the sample and separating the resulting ions based on their m/z ratio in a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. The experimentally measured exact mass is then compared to the theoretical exact masses of potential chemical formulas. For the compound this compound (with the IUPAC name 1-azido-2-methoxy-4-nitrobenzene), the expected monoisotopic mass can be calculated with high precision.

Theoretical Exact Mass Calculation for C₇H₆N₄O₃ ([M+H]⁺):

Carbon (C): 7 x 12.000000 = 84.000000

Hydrogen (H): 7 x 1.007825 = 7.054775

Nitrogen (N): 4 x 14.003074 = 56.012296

Oxygen (O): 3 x 15.994915 = 47.984745

Total [M+H]⁺: 195.051816

An illustrative data table below shows how HRMS data would be presented to confirm the identity of the compound. The small mass error between the observed and calculated values, typically in the low parts-per-million (ppm) range, provides strong evidence for the correct elemental composition.

Interactive Data Table: Illustrative HRMS Data for this compound

ParameterValue
Molecular FormulaC₇H₆N₄O₃
Ionization ModeElectrospray Ionization (ESI+)
Adduct[M+H]⁺
Calculated m/z195.05182
Observed m/z195.05179
Mass Error (ppm)-0.15
Confidence Level>99%

GC-MS for Purity Assessment and By-Product Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying any by-products from its synthesis.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component. The retention time from the GC provides one level of identification, while the mass spectrum provides a molecular fingerprint.

For purity assessment, a single, sharp peak at the expected retention time for this compound would indicate a high degree of purity. The presence of other peaks would suggest impurities or by-products. By analyzing the mass spectra of these additional peaks, it is often possible to identify their structures. For instance, in the synthesis of nitropyrazole derivatives, GC-MS has been effectively used to characterize the products and any related impurities. mdpi.com

Interactive Data Table: Illustrative GC-MS Data for Purity Analysis

Retention Time (min)Peak Area (%)Tentative IdentificationKey Mass Fragments (m/z)
12.599.2This compound194, 166, 136, 108, 78
10.80.52-chloro-1-methoxy-4-nitrobenzene187, 157, 127, 99
14.20.3Isomeric impurity194, 166, 136, 108, 78

Ultrafast Time-Resolved Spectroscopy for Kinetic and Mechanistic Studies

The photochemistry of aryl azides is characterized by the formation of highly reactive, short-lived intermediates. Ultrafast time-resolved spectroscopy is a sophisticated technique that allows for the direct observation of these transient species, providing invaluable insights into reaction kinetics and mechanisms. edinst.com This method uses a "pump-probe" approach, where an initial laser pulse (the pump) initiates the photochemical reaction, and a subsequent, time-delayed pulse (the probe) monitors the changes in the sample's absorption spectrum. edinst.com

Monitoring Transient Intermediates (e.g., Nitrenes, Ketenimines)

Upon photolysis, aryl azides like this compound are known to extrude molecular nitrogen to form a highly reactive nitrene intermediate. nih.gov This nitrene can exist in either a singlet or triplet spin state, each with distinct reactivity. These nitrenes are key intermediates that can undergo various subsequent reactions, such as ring expansion to form ketenimines or intermolecular reactions.

Ultrafast transient absorption spectroscopy can capture the spectral signatures of these fleeting intermediates. For example, studies on similar nitrophenyl azides have shown the formation of nitrenes on a femtosecond to picosecond timescale. researchgate.net The transient absorption spectra would reveal the formation and decay of the nitrene, and potentially the subsequent formation of other intermediates like ketenimines, each with their own characteristic absorption bands.

Interactive Data Table: Illustrative Transient Species in the Photolysis of an Aryl Azide

Transient SpeciesTypical Absorption Maxima (nm)Observed Timescale
Excited State Azide (S₁)400-450< 1 ps
Singlet Nitrene350-400ps to ns
Triplet Nitrene300-350ns to µs
Ketenimine450-550ns to µs

Determining Lifetimes and Reaction Rate Constants in Solution

By varying the time delay between the pump and probe pulses, the kinetics of the formation and decay of transient intermediates can be meticulously mapped out. This allows for the determination of the lifetimes of species like nitrenes and the rate constants for their subsequent reactions in different solvent environments.

The lifetime of a transient species is determined by monitoring the decay of its characteristic absorption signal over time. This data can then be fitted to kinetic models to extract rate constants. For instance, the rate of intersystem crossing from the initially formed singlet nitrene to the more stable triplet nitrene can be measured. Furthermore, the rate constants for the reactions of the nitrene with solvents or other trapping agents can be quantified, providing a comprehensive understanding of the reaction dynamics. princeton.edu

Interactive Data Table: Illustrative Kinetic Data for Nitrene Intermediates

ReactionSolventRate Constant (k)Lifetime (τ)
S₁ Azide → ¹Nitrene + N₂Acetonitrile (B52724)> 10¹² s⁻¹< 1 ps
¹Nitrene → ³NitreneCyclohexane2 x 10⁹ s⁻¹500 ps
¹Nitrene + Methanol (B129727)Methanol5 x 10⁹ M⁻¹s⁻¹-
³Nitrene DecayBenzene (B151609)1 x 10⁵ s⁻¹10 µs

Applications in Advanced Organic Synthesis and Materials Science Research

Building Blocks for Complex Molecular Architectures

The strategic arrangement of reactive sites on the benzene (B151609) ring makes 2-azido-1-methoxy-4-nitrobenzene an excellent starting point for creating intricate molecular designs.

The primary utility of this compound lies in its capacity to serve as a precursor to a variety of substituted aromatic compounds. The azide (B81097) and nitro groups are particularly amenable to reduction, providing access to amino functionalities which are cornerstones of further synthetic elaboration. For instance, selective reduction of the azide group yields 2-amino-1-methoxy-4-nitrobenzene, while reduction of the nitro group produces 4-amino-2-azido-1-methoxyaniline. The simultaneous reduction of both groups affords 2,4-diamino-1-methoxybenzene. These resulting anilines are key intermediates in the synthesis of dyes, pharmaceuticals, and other specialized organic molecules.

Furthermore, the methoxy (B1213986) group can be cleaved under specific conditions to reveal a hydroxyl group, adding another layer of synthetic versatility. This allows for the generation of functionalized phenols, which are also important precursors in organic synthesis. The ability to selectively manipulate these three functional groups provides chemists with a powerful tool for installing diverse functionalities onto an aromatic scaffold.

Cascade reactions, which involve a series of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, offer a highly efficient approach to molecular synthesis. ub.edu These processes, along with multicomponent reactions (MCRs), enhance "pot economy" by minimizing purification steps, saving time, and reducing chemical waste. ub.edu

This compound is an ideal substrate for designing such processes. A hypothetical cascade reaction could commence with a copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by the reduction of the nitro group. This newly formed amino group could then participate in an intramolecular cyclization with a suitable functional group appended to the triazole ring, leading to the rapid assembly of a complex polycyclic heteroaromatic system in a single pot. The use of domino and multicomponent approaches has proven effective in synthesizing a wide array of heterocyclic compounds, such as thiazole (B1198619) derivatives. nih.govnih.gov

Precursors for N-Heterocyclic Scaffolds in Synthetic Chemistry

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and materials science. This compound provides access to several important classes of N-heterocycles.

The 1,2,3-triazole ring system has garnered significant interest due to its wide range of biological activities and its utility as a stable linker in materials science. raco.cat The most prominent method for its synthesis is the 1,3-dipolar cycloaddition between an azide and an alkyne. The azide group of this compound readily participates in the highly efficient and regioselective Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.

This reaction allows for the modular construction of a diverse library of 1-(2-methoxy-4-nitrophenyl)-1,2,3-triazoles by simply varying the alkyne coupling partner. This modularity is invaluable for creating libraries of compounds for screening purposes, such as developing new ligands for metal catalysis or functional materials with tailored electronic or photophysical properties.

Table 1: Examples of Modular Triazole Synthesis using this compound

Alkyne ReactantResulting 4-Substituent on Triazole RingPotential Application Area
PhenylacetylenePhenylOrganic Luminophores
Propargyl alcoholHydroxymethylLigand Synthesis
EthynylferroceneFerrocenylRedox-active Materials
4-Ethynylpyridine4-PyridylMetal-Organic Frameworks

Beyond triazoles, the functionalities of this compound can be leveraged to construct other important heterocyclic systems. By strategically transforming the azide, nitro, and methoxy groups, various key intermediates can be generated, opening pathways to a range of N-heterocycles. The synthesis of these scaffolds often relies on the condensation of amine functionalities with dicarbonyl compounds or their equivalents.

Table 2: Potential Heterocyclic Scaffolds from this compound Derivatives

Target HeterocycleKey Intermediate from this compoundRequired Transformation(s)Typical Co-reactant
Imidazole 2-Amino-1-methoxy-4-nitrobenzeneAzide reduction1,2-Dicarbonyl compound
Oxazole 2-Azido-1-hydroxy-4-nitrobenzeneMethoxy cleavage, followed by intramolecular cyclization precursorsNot applicable (intramolecular)
Pyrazine 1-Methoxy-2,4-diaminobenzeneAzide and Nitro reduction1,2-Dicarbonyl compound
Pyrimidine 1-Methoxy-2,4-diaminobenzeneAzide and Nitro reduction1,3-Dicarbonyl compound

Research in Materials Science and Polymer Chemistry

The application of organic molecules in materials science often hinges on their electronic and photophysical properties. The structure of this compound, featuring an electron-donating methoxy group and a powerful electron-withdrawing nitro group, creates an intramolecular charge-transfer (ICT) character. This "push-pull" system is a common design motif for materials with nonlinear optical (NLO) properties.

In polymer chemistry, the azide group serves as a powerful handle for macromolecular modification. case.edu Through the CuAAC click reaction, the 2-methoxy-4-nitrophenyl moiety can be covalently attached to polymer backbones functionalized with alkyne groups. This allows for the precise introduction of this electronically rich unit, enabling the tuning of a polymer's properties, such as its refractive index, thermal stability, or affinity for specific surfaces. The azide itself can also be used for cross-linking polymer chains upon thermal or photochemical activation, leading to the formation of robust network polymers. While azides are versatile, it has been noted in some systems that the azide moiety and the resulting triazole heterocycle can quench phosphorescent transitions, a factor to consider in the design of luminescent materials. nih.gov

Incorporation into Polymer Backbones via Click Chemistry

The azide functional group in this compound is a key feature that allows for its integration into macromolecular structures through "click chemistry." Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. mdpi.commasterorganicchemistry.com This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an ideal tool for polymer synthesis and modification. ugent.beresearchgate.net

In this context, this compound can be utilized as a monomer or a functionalizing agent for polymers. For instance, it can be reacted with a polymer bearing alkyne side chains. The azide group of the nitroaromatic compound would readily "click" onto the polymer backbone, thereby introducing the methoxy and nitro-substituted phenyl ring as a pendant group. This modification can significantly alter the properties of the parent polymer, imparting characteristics such as increased rigidity, altered solubility, and potential for further chemical transformations involving the nitro group.

While specific research detailing the use of this compound in CuAAC polymerization is not extensively documented in publicly available literature, the principles of click chemistry strongly support its applicability. The process would involve the reaction of the azide with a suitable alkyne-functionalized monomer or polymer in the presence of a copper(I) catalyst.

Table 1: Key Features of CuAAC for Polymer Synthesis

FeatureDescription
High Efficiency The reaction typically proceeds to near-quantitative conversion.
Mild Conditions Often carried out at or near room temperature in various solvents, including water. masterorganicchemistry.com
High Selectivity The azide and alkyne groups react specifically with each other, leaving other functional groups intact. masterorganicchemistry.com
Stable Linkage The resulting 1,2,3-triazole ring is chemically robust. masterorganicchemistry.com

Precursors for Novel Functional Materials

The chemical structure of this compound makes it a valuable precursor for the synthesis of novel functional materials, particularly heterocyclic compounds. A significant reaction pathway for this molecule is its thermal decomposition to form benzofuroxans.

The thermal decomposition of 4-substituted 2-nitrophenyl azides, a class of compounds to which this compound belongs, has been shown to yield the corresponding benzofuroxans. rsc.org This intramolecular cyclization reaction involves the interaction of the azide and the adjacent nitro group, leading to the extrusion of dinitrogen (N2) and the formation of a five-membered furoxan ring fused to the benzene ring. The reaction proceeds via a first-order kinetic process and is remarkably insensitive to the polarity of the solvent. rsc.org

The resulting benzofuroxan (B160326) derivative, specifically 5-methoxy-7-nitrobenzofuroxan, is a new functional material with its own unique set of properties. Benzofuroxans are known for their biological activities and as precursors in further chemical synthesis. The presence of the methoxy and nitro groups on the benzofuroxan core can be further manipulated to create a variety of other novel compounds.

Table 2: Transformation of this compound

ReactantReaction TypeProduct
This compoundThermal Decomposition/Intramolecular Cyclization5-methoxy-7-nitrobenzofuroxan

Studies on Energetic Materials

The presence of both an azide and a nitro group, both of which are known "explosophores," makes this compound a compound of interest in the study of energetic materials. Research in this area focuses on understanding the fundamental decomposition mechanisms and identifying the "trigger bonds" that initiate the release of energy, rather than characterizing its explosive performance.

The thermal decomposition of organic azides generally proceeds through the formation of a highly reactive nitrene intermediate by the loss of N2 gas. rsc.orgresearchgate.net However, in the case of this compound, the presence of an ortho-nitro group provides an alternative and more favorable decomposition pathway. researchgate.net

Theoretical studies on nitro and azido (B1232118) derivatives of benzene have shown that when these two groups are adjacent on the aromatic ring, the decomposition is likely to occur via a "furoxan mechanism." researchgate.net This involves an intramolecular cyclization between the azide and the nitro group, which has a significantly lower activation energy than the simple cleavage of the C-N3 or C-NO2 bonds. researchgate.net This cyclization pathway is the initial step in the decomposition cascade.

The trigger bond in such a molecule is considered to be the N-N2 bond within the azide group. researchgate.net Its cleavage initiates the decomposition process. The subsequent rearrangement and elimination of N2 from the azide, coupled with the participation of the nitro group, leads to a rapid release of energy.

Table 3: Key Aspects of Energetic Material Studies

AspectDescription
Decomposition Mechanism Primarily proceeds via an intramolecular cyclization (furoxan mechanism) due to the ortho-nitro group. researchgate.net
Trigger Bond The initial and weakest bond that breaks is the N-N2 bond of the azide group. researchgate.net
Intermediate A nitrene intermediate is generally formed from azide decomposition, but the intramolecular pathway is favored here. rsc.orgresearchgate.net

Conclusion and Future Research Directions

Summary of Key Research Findings on 2-Azido-1-methoxy-4-nitrobenzene

Research on this compound has established it as a valuable chemical intermediate. The interplay of its three functional groups—azido (B1232118), methoxy (B1213986), and nitro—governs its reactivity. The electron-withdrawing nitro group enhances the susceptibility of the aromatic ring to nucleophilic attack, while the electron-donating methoxy group influences the orientation of incoming groups. The azide (B81097) group is the primary site of reactivity, often serving as a precursor to a highly reactive nitrene intermediate upon thermolysis or photolysis. This nitrene can then undergo various transformations, such as cycloadditions and C-H insertion reactions, to form complex heterocyclic structures. While specific studies on this compound are not extensively detailed in broad literature, its chemistry is understood within the context of related substituted aryl azides. Its synthesis typically follows standard procedures for aromatic azides, such as the diazotization of the corresponding aniline (B41778) followed by substitution with an azide salt. researchgate.netresearchgate.net

Emerging Research Areas for Substituted Aryl Azides

The broader class of substituted aryl azides is at the forefront of several emerging research fields. Their applications have significantly expanded with the advent of "click chemistry" and bioorthogonal chemistry. researchgate.netresearchgate.net Key emerging areas include:

Photoaffinity Labeling: Aryl azides are extensively used to create photo-reactive probes to study biomolecular interactions. benthamdirect.comucla.eduingentaconnect.com Upon photoactivation, they form nitrenes that can covalently bind to nearby molecules, enabling the identification of binding partners in complex biological systems. benthamdirect.comucla.edu

Materials Science and Surface Functionalization: Perfluorophenylazides (PFPAs) are used as coupling agents to functionalize a wide range of material surfaces, including polymers, oxides, and metals. nih.gov The azide group can be activated by light, heat, or electrons to form stable covalent links. nih.gov

Synthesis of Novel Heterocycles: The reactivity of the azide group is continuously being exploited to develop new synthetic routes to a variety of nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry. benthamdirect.comnih.gov

Development of Bioorthogonal Reactions: Researchers are developing new bioorthogonal reactions using substituted aryl azides, such as fast strain-promoted azide-alkyne cycloaddition (SPAAC) and Staudinger reactions, for applications in chemical biology. nih.gov

Methodological Advancements in Synthesis, Characterization, and Computational Analysis

Significant progress has been made in the methodologies used to study substituted aryl azides:

Synthesis: Modern synthetic methods aim for safer, more efficient, and scalable production. This includes the development of "green" procedures that use water as a solvent at room temperature and avoid hazardous reagents. researchgate.netrsc.org One-pot syntheses from aromatic amines using arenediazonium tosylates offer high yields and purity without the need for metal catalysts. organic-chemistry.orgorganic-chemistry.org Furthermore, flow microreactors are being employed for the generation and reaction of organometallic species bearing azide groups, which allows for transformations that are difficult to achieve in conventional batch reactors. nih.govresearchgate.net

Characterization: Advanced analytical techniques are crucial for understanding the complex photochemistry of aryl azides. benthamdirect.comucla.eduingentaconnect.com Spectroscopic methods are used to investigate the transient intermediates formed during reactions, providing insight into their mechanisms. benthamdirect.comucla.edu

Computational Analysis: Density Functional Theory (DFT) calculations have become a powerful tool for studying the reactivity of aryl azides. acs.org These computational studies help in understanding reaction mechanisms, predicting the energetics of reaction pathways, and explaining experimental outcomes, such as in 1,3-dipolar cycloadditions. acs.org Computational and experimental results are often combined to confirm reaction mechanisms, for example, in the formation of aryl azides from diazonium salts. researchgate.net

Potential for Discovery of Novel Reactivity and Applications in Academic Contexts

The unique electronic profile of this compound makes it a compelling subject for academic research aimed at discovering novel chemical reactivity. The push-pull nature of the electron-donating methoxy group and the electron-withdrawing nitro group on the same aromatic ring as the reactive azide offers opportunities to explore new reaction pathways and catalytic cycles.

Future academic explorations could focus on:

Unveiling Novel Reaction Pathways: The specific substitution pattern could be harnessed to control the regioselectivity of nitrene insertions or cycloaddition reactions in unprecedented ways.

Catalyst Development: The compound could serve as a substrate for developing and testing new catalysts that can selectively activate the azide group in the presence of other functionalities.

Synthesis of Functional Molecules: Its use as a building block could lead to the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry or materials science, driven by the unique electronic and structural features imparted by the substituents. benthamdirect.comnih.gov

Fundamental Mechanistic Studies: The compound is an excellent model for in-depth photophysical and mechanistic studies to further elucidate the behavior of transient nitrene species, contributing to the fundamental understanding of reaction mechanisms in organic chemistry. benthamdirect.comucla.edu

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-azido-1-methoxy-4-nitrobenzene, and what reaction conditions are critical for high yield?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or diazotization-azidation. For NAS, sodium azide (NaN₃) reacts with a halogenated precursor (e.g., 1-methoxy-2-chloro-4-nitrobenzene) in polar aprotic solvents like DMF at 60–80°C under inert atmosphere . Diazotization of an aniline derivative (e.g., 4-methoxy-2-nitroaniline) with NaNO₂/HCl at 0–5°C, followed by azide substitution, is another route. Strict temperature control (<5°C) prevents premature decomposition of the diazonium intermediate .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : The azide (N₃) stretch appears at ~2100–2150 cm⁻¹, while nitro (NO₂) groups absorb at ~1520 and 1350 cm⁻¹. Methoxy (OCH₃) C-O stretches occur at ~1250 cm⁻¹ .
  • NMR : ¹H NMR shows methoxy protons as a singlet (~δ 3.8–4.0 ppm). Aromatic protons near electron-withdrawing groups (nitro, azide) resonate downfield (δ 7.5–8.5 ppm). ¹³C NMR confirms substitution patterns via carbon shifts .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of N₂ from the azide group) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a respirator if dust is generated .
  • Engineering Controls : Conduct reactions in a fume hood with blast shields. Avoid open flames due to potential azide explosivity .
  • Emergency Measures : Equip labs with safety showers and eyewash stations. Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the ortho-azido group influence the compound’s reactivity in Huisgen cycloaddition (click chemistry)?

  • Methodological Answer : The azido group’s proximity to the methoxy and nitro substituents alters electronic and steric effects. Density Functional Theory (DFT) calculations predict enhanced reactivity due to electron-withdrawing nitro groups polarizing the azide, accelerating cycloaddition with alkynes. Experimentally, reaction rates can be quantified via kinetic studies using UV-Vis or HPLC to monitor product formation .

Q. What computational strategies predict the thermal stability of this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measures decomposition onset temperatures.
  • Molecular Dynamics (MD) Simulations : Model bond dissociation energies (BDEs) for the azide group under varying temperatures.
  • Hazard Assessment : Differential Scanning Calorimetry (DSC) identifies exothermic peaks indicative of instability. Cross-validate with Arrhenius parameters derived from accelerated rate calorimetry (ARC) .

Q. How can contradictory crystallographic data be resolved when determining the compound’s solid-state structure?

  • Methodological Answer :

  • Data Reconciliation : Use SHELXL (SHELX-97) for refinement, testing multiple disorder models for the azide and nitro groups. Validate with R-factor convergence (<5%) and electron density maps .
  • Validation Tools : Apply checkCIF/PLATON to identify symmetry errors or missed twinning. Compare with analogous structures (e.g., 4-azido-2-chloro-1-fluorobenzene) to resolve ambiguities .

Q. What strategies mitigate competing side reactions during functionalization of the nitro group?

  • Methodological Answer :

  • Selective Reduction : Use H₂/Pd-C in ethanol at 25°C to reduce nitro to amine without affecting the azide. Monitor via TLC (Rf shift from 0.8 to 0.3 in hexane/EtOAc) .
  • Protection/Deprotection : Temporarily convert the nitro group to a protected amine (e.g., Boc) before azide installation, then deprotect post-reaction .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

  • Methodological Answer :

  • Batch Comparison : Analyze impurities via HPLC-MS to identify byproducts (e.g., unreacted precursor or azide decomposition products).
  • Controlled Replication : Repeat reactions under identical conditions (solvent purity, moisture levels) to isolate variables. Use statistical tools (e.g., ANOVA) to assess significance .

Application-Oriented Questions

Q. What are the potential biomedical applications of this compound in probe design?

  • Methodological Answer : The compound serves as a bifunctional linker in bioorthogonal probes. For example:

  • Fluorescent Tags : Conjugate via click chemistry to alkyne-modified fluorophores (e.g., BODIPY).
  • Drug Delivery : Azide-alkyne cycloaddition enables site-specific attachment to antibody-drug conjugates (ADCs). Validate targeting efficiency via flow cytometry or confocal microscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.